molecular formula C21H21N3O2 B2635376 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide CAS No. 2034604-15-2

2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide

Cat. No.: B2635376
CAS No.: 2034604-15-2
M. Wt: 347.418
InChI Key: YPGGGVHQHPECEZ-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Synthesis Pathways and Derivative Formation: The compound 2-phenoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)propanamide and its derivatives are synthesized through various chemical processes. For instance, substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids react with specific amines in polyphosphoric acid to form corresponding N-(pyridin-2-yl)propanamides and other derivatives, suggesting a versatile chemical framework for further modifications and applications in different fields (Harutyunyan et al., 2015).

Biological Activities and Applications

  • Antimicrobial Properties: Some derivatives of the compound exhibit significant antibacterial and antifungal activities, potentially making them candidates for the development of new antimicrobial agents. These activities are comparable to standard agents such as Ampicilline and Flucanazole, indicating their strong antimicrobial potential (Helal et al., 2013).
  • Potential in Anti-inflammatory and Analgesic Therapies: Certain derivatives show promising anti-inflammatory and analgesic activities. For example, the compound (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide exhibits non-ulcerogenic anti-inflammatory and analgesic effects, highlighting its potential as a safer alternative in inflammation and pain management (Berk et al., 2009).

Structural and Physicochemical Studies

  • Crystal Structure Analysis

    The crystal structures of related compounds are extensively studied, providing insights into their molecular geometry and potential interactions in biological systems. For example, the crystal structure analysis of propaquizafop reveals specific hydrogen bonding patterns and weak π–π interactions, which may be relevant for understanding the binding properties and reactivity of similar compounds (Jeon et al., 2014).

  • Physicochemical Characterization

    Detailed physicochemical characterization, such as NMR, UV, IR, and mass spectral data, of these compounds aids in understanding their chemical properties and potential applications. For instance, N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide has been analyzed, and its similarity to Brequinar, a compound used in SARS-CoV-2 treatment trials, suggests potential biomedical applications (Manolov et al., 2020).

Properties

IUPAC Name

2-phenoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-16(26-19-10-6-3-7-11-19)21(25)22-13-12-17-14-23-20(24-15-17)18-8-4-2-5-9-18/h2-11,14-16H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGGGVHQHPECEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CN=C(N=C1)C2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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